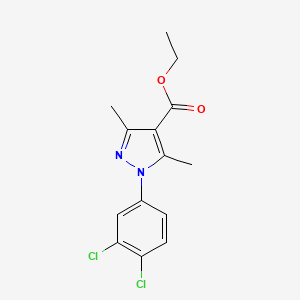

1-(3,4-dichlorophényl)-3,5-diméthyl-1H-pyrazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

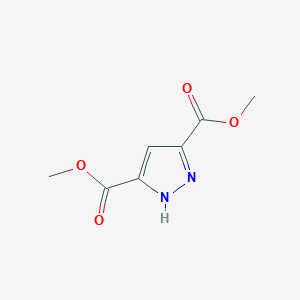

Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (EDPPC) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a pyrazole derivative, which is a heterocyclic aromatic compound that consists of five atoms of carbon and two atoms of nitrogen. EDPPC has been found to have a wide range of properties, including antimicrobial, antioxidant, and anti-inflammatory activities. In addition, it has been used in the synthesis of various compounds such as polymers, catalysts, and drugs.

Applications De Recherche Scientifique

Organocatalyse dans les réactions de Mitsunobu

Ce composé sert d'organocatalyseur dans les réactions de Mitsunobu, qui sont essentielles pour la substitution des groupes hydroxyles ou l'inversion de la stéréochimie dans les alcools secondaires . L'utilisation de 2-arylhydrazinecarboxylates d'éthyle, qui comprend des dérivés comme notre composé d'intérêt, a été identifiée comme des catalyseurs puissants. Ils facilitent la formation de 2-arylazocarboxylates d'éthyle par oxydation aérobie avec une quantité catalytique de phtalocyanine de fer, conduisant à des améliorations substantielles de la réaction de Mitsunobu, la rendant plus respectueuse de l'environnement et économiquement viable .

Activité antimicrobienne

Des dérivés de ce composé ont été synthétisés et évalués pour leurs activités antibactériennes, antifongiques, antituberculeuses et antimalariques in vitro . Certains dérivés ont montré des résultats prometteurs, en particulier contre Mycobacterium tuberculosis et Plasmodium falciparum, suggérant des pistes potentielles en chimiothérapie contre la tuberculose et le paludisme .

Synthèse de dérivés de carbodithioate

Le composé est utilisé dans la synthèse de nouveaux dérivés de carbodithioate, qui sont caractérisés par leurs analyses spectrales et élémentaires . Ces dérivés ont une large gamme d'applications, notamment comme pesticides, fongicides et en pharmacie en raison de leurs propriétés antibactériennes et antifongiques .

Développement de réactifs azoïques

Dans le contexte de la chimie verte, le composé est impliqué dans le développement de réactifs azoïques recyclables. Ces réactifs sont utilisés pour les réactions de Mitsunobu catalytiques et offrent une alternative plus sûre et plus pratique aux méthodes traditionnelles en utilisant l'oxygène atmosphérique comme agent oxydant sacrificiel .

Conception d'agents pharmaceutiques

Le motif structurel de ce composé se retrouve dans divers composés biologiquement actifs. Ses dérivés sont explorés pour leur potentiel en tant qu'agents pharmaceutiques, en particulier dans la conception de molécules ayant des activités anticancéreuses, antimycobactériennes et antivirales .

Analyse de la stabilité chimique

Les dérivés du composé ont été soumis à une analyse thermique pour évaluer leur stabilité par rapport aux réactifs azoïques typiques tels que l'azodicarboxylate de diéthyle (DEAD). Cette analyse soutient leur stabilité thermique suffisante, qui est cruciale pour les applications de synthèse pratique .

Précurseurs radicalaires et liquides ioniques

Les dérivés de ce composé sont étudiés pour leur utilisation comme précurseurs radicalaires et dans la formulation de liquides ioniques. Ces applications sont significatives dans le domaine de la chimie organique synthétique et de la science des matériaux .

Synthèse de points quantiques

Le composé est également impliqué dans la synthèse de points quantiques, qui sont des particules semi-conductrices qui ont des propriétés électroniques intermédiaires entre celles des semi-conducteurs en vrac et des molécules discrètes .

Mécanisme D'action

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, contributing to its biological activity.

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects The compound likely interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it’s likely that the compound has multiple effects at the molecular and cellular level.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, resulting in enhanced cholinergic signaling. Additionally, ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells.

Cellular Effects

Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound enhances cholinergic signaling by inhibiting acetylcholinesterase . This can lead to improved cognitive functions and memory. In addition, ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been shown to modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced cholinergic signaling. Additionally, ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the compound’s effects on cellular function can persist for several hours after administration, with a gradual decline in activity over time . Long-term studies have indicated that ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can have lasting effects on cellular function, particularly in terms of oxidative stress responses and metabolic regulation .

Dosage Effects in Animal Models

The effects of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and memory in rodents by inhibiting acetylcholinesterase . At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses . Long-term studies in animal models have indicated that chronic exposure to high doses of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can result in adverse effects on liver and kidney function .

Metabolic Pathways

Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound has been shown to influence the activity of key metabolic enzymes, such as superoxide dismutase and catalase, thereby modulating oxidative stress responses and energy production .

Transport and Distribution

The transport and distribution of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, including the cytoplasm and mitochondria . The distribution of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate within tissues is influenced by its interactions with plasma proteins and other binding partners . These interactions can affect the compound’s localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress responses and energy production . Targeting signals and post-translational modifications can direct ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate to specific cellular compartments, enhancing its activity and function . The subcellular localization of the compound can also influence its interactions with other biomolecules, affecting its overall biochemical and cellular effects .

Propriétés

IUPAC Name |

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)10-5-6-11(15)12(16)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQOTPGEGGVTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363436 | |

| Record name | ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477710-51-3 | |

| Record name | ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

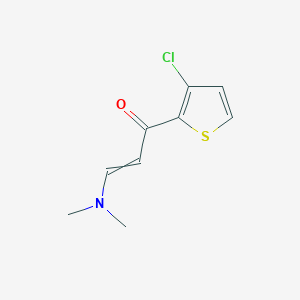

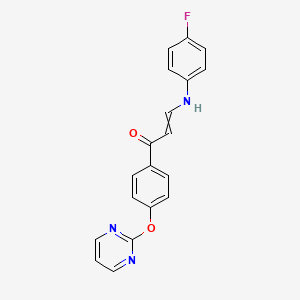

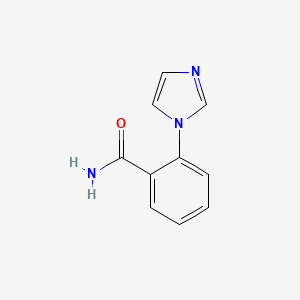

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)